

Application Note: Quantitative Analysis of Bikaverin using LC-MS/MS

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Compound of Interest

Compound Name: *Bikaverin*

Cat. No.: *B1667059*

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Introduction

Bikaverin is a polyketide-derived red pigment produced by several species of the fungus *Fusarium*, including *F. fujikuroi*, *F. oxysporum*, and *F. verticillioides*.^{[1][2]} It has garnered significant interest in the pharmaceutical and drug development sectors due to its diverse biological activities, which include antiprotozoal, antifungal, and potential antitumor properties. Accurate and sensitive quantification of **Bikaverin** in various matrices is crucial for research into its biosynthesis, pharmacological effects, and potential applications. This application note provides a detailed protocol for the quantitative analysis of **Bikaverin** using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The described method is applicable to the analysis of **Bikaverin** in fungal cultures and agricultural commodities like maize.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described LC-MS/MS method for the analysis of **Bikaverin** in ground maize.

Parameter	Value	Matrix	Reference
Limit of Detection (LOD)	> 0.5 µg/g	Ground Maize	[1][2]
Limit of Quantification (LOQ)	3 µg/g	Ground Maize	[1][2]
Recovery	70.6 ± 10.4%	Ground Maize (spiked at 5 µg/g)	[1][2]

Experimental Protocols

This section details the materials and methods for the quantitative analysis of **Bikaverin**.

Materials and Reagents

- **Bikaverin** analytical standard (≥98% purity)
- Acetonitrile (LC-MS grade)
- Ethyl Acetate (ACS grade)
- Water (LC-MS grade)
- Ammonium acetate (LC-MS grade) or Formic acid (LC-MS grade)
- Methanol (LC-MS grade)
- Florisil® or Silica Solid Phase Extraction (SPE) cartridges
- Syringe filters (0.22 µm)

Sample Preparation

The following protocols describe the extraction of **Bikaverin** from fungal cultures and maize kernels.

From Fungal Cultures (liquid medium):

- Separate the fungal mycelium from the culture broth by filtration.
- Lyophilize the mycelium to determine the dry cell weight.
- Extract the lyophilized mycelium with ethyl acetate. Three sequential extractions are recommended for optimal recovery.^[1]
- Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a known volume of acetonitrile/water (e.g., 50:50, v/v) for LC-MS/MS analysis.

From Maize Kernels:

- Grind the maize kernels to a fine powder.
- To a known amount of ground maize (e.g., 1 g), add 20 mL of 84% acetonitrile in water.
- Homogenize the mixture for 3 minutes and extract using an ultrasonic bath for 30 minutes. Repeat the extraction twice.
- Centrifuge the extract at 8000 rpm for 5 minutes.
- Combine the supernatants.
- For cleanup, pass the extract through a Florisil® or silica SPE cartridge.
- Elute the cartridge with acetonitrile.
- Evaporate the eluate to dryness under nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., acetonitrile/20 mmol/L ammonium acetate solution).^[1]
- Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

- Column: A C18 reversed-phase column (e.g., XBridge™ C18, 2.1 x 100 mm, 2.6 µm) is suitable for the separation.
- Mobile Phase A: 20 mmol/L ammonium acetate in water or 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute **Bikaverin**. The specific gradient should be optimized based on the column and system.

Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The protonated molecule $[M+H]^+$ of **Bikaverin** (m/z 383.0) is used as the precursor ion. The selection of product ions should be based on empirical data from direct infusion of a **Bikaverin** standard. Commonly observed product ions can be used for quantification and confirmation.
- Instrument Parameters: The declustering potential, collision energy, and other source parameters should be optimized for the specific instrument being used to maximize the signal intensity for the selected MRM transitions.

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier
Bikaverin	383.0	To be determined empirically	To be determined empirically

Note: The optimal collision energy for each transition must be determined experimentally by performing a collision energy ramp for the specific mass spectrometer used.

Calibration and Quantification

A calibration curve should be prepared using the **Bikaverin** analytical standard in the same solvent as the final sample extracts. The concentration range should encompass the expected levels of **Bikaverin** in the samples. Quantification is performed by plotting the peak area of the quantifier MRM transition against the concentration of the standards and applying a linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of **Bikaverin**.

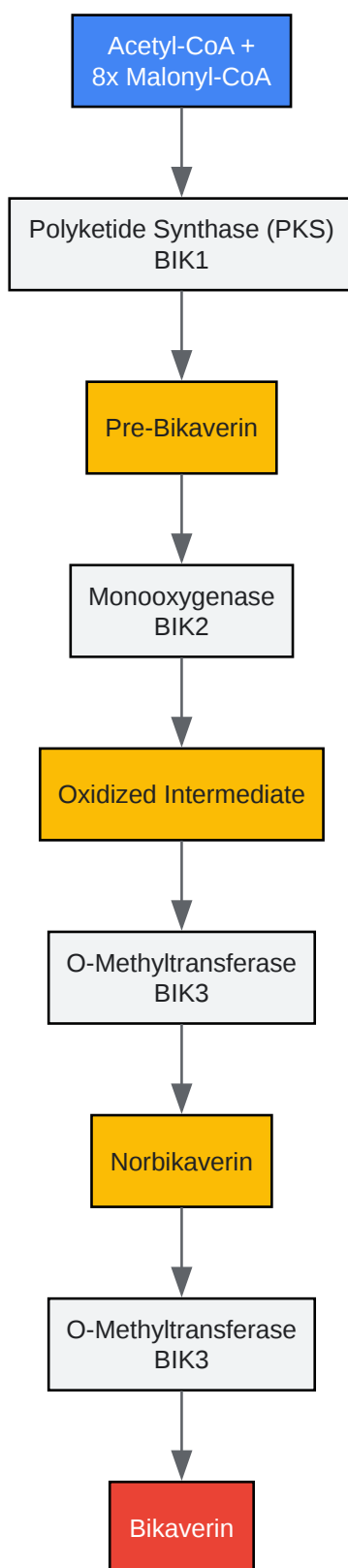


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Caption: General workflow for **Bikaverin** quantification.

Bikaverin Biosynthetic Pathway

The biosynthesis of **Bikaverin** in *Fusarium* species is a complex process involving a cluster of genes. The following diagram outlines the key steps in this pathway.



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Caption: Simplified biosynthetic pathway of **Bikaverin**.

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References

- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for the determination of the fungal pigment bikaverin in maize kernels as an indicator of ear rot - PubMed [pubmed.ncbi.nlm.nih.gov]
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